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Compound of Interest

Compound Name: 4-Bromo-6-methylisoquinoline

Cat. No.: B598380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-6-
methylisoquinoline as a versatile building block in medicinal chemistry for the discovery of

novel therapeutic agents. While direct literature on this specific intermediate is limited, its

structural features strongly suggest its application in the synthesis of bioactive molecules,

particularly kinase inhibitors, based on the well-established chemistry of related bromo-

isoquinoline and quinoline scaffolds.

Introduction
4-Bromo-6-methylisoquinoline (CAS: 1204298-52-1) is a heterocyclic compound that serves

as a valuable starting material for the synthesis of a diverse range of substituted isoquinolines.

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous

natural products and synthetic compounds with a wide array of biological activities. The

bromine atom at the 4-position and the methyl group at the 6-position offer distinct points for

chemical modification, making it an attractive intermediate for creating libraries of compounds

for structure-activity relationship (SAR) studies.

The bromine atom at the C4 position is particularly amenable to various palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira

reactions. These reactions are fundamental in medicinal chemistry for the construction of

complex molecular architectures.
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Key Applications in Medicinal Chemistry
Based on the reactivity of analogous compounds, 4-Bromo-6-methylisoquinoline is an ideal

intermediate for the synthesis of compounds targeting a variety of biological targets, most

notably protein kinases. Kinases are a class of enzymes that play a critical role in cellular

signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Primary Synthetic Strategies:

Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl groups at the 4-position,

providing access to biaryl structures common in many kinase inhibitors.

Buchwald-Hartwig Amination: For the synthesis of 4-aminoisoquinoline derivatives, a key

pharmacophore in many ATP-competitive kinase inhibitors.

Sonogashira Coupling: To introduce alkyne functionalities, which can serve as handles for

further synthetic transformations or as part of the final pharmacophore.

Hypothetical Application in Kinase Inhibitor Synthesis
A significant application of 4-Bromo-6-methylisoquinoline is in the development of potent and

selective kinase inhibitors. The general strategy involves the functionalization of the 4-position

to generate derivatives that can interact with the ATP-binding site of a target kinase.

Experimental Protocols
The following protocols are illustrative examples of how 4-Bromo-6-methylisoquinoline can

be utilized in common medicinal chemistry reactions. These are based on established

procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis
of 4-Aryl-6-methylisoquinolines
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 4-
Bromo-6-methylisoquinoline with an arylboronic acid.

Materials:
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4-Bromo-6-methylisoquinoline

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane

(Pd(dppf)Cl₂·CH₂Cl₂)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a reaction vial, add 4-Bromo-6-methylisoquinoline (1.0 mmol), the desired arylboronic

acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

Evacuate and backfill the vial with nitrogen gas three times.

Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

Heat the reaction mixture to 90 °C and stir for 12 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash

with water (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-6-

methylisoquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for the
Synthesis of 4-(Arylamino)-6-methylisoquinolines
This protocol details a standard procedure for the palladium-catalyzed amination of 4-Bromo-
6-methylisoquinoline.

Materials:

4-Bromo-6-methylisoquinoline

Aryl amine (e.g., aniline)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a dry Schlenk flask, add 4-Bromo-6-methylisoquinoline (1.0 mmol), the desired aryl

amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

Evacuate and backfill the flask with argon gas three times.
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Add anhydrous toluene (10 mL) to the flask.

Heat the reaction mixture to 110 °C and stir for 16 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter

through a pad of Celite.

Wash the filtrate with water (15 mL) and brine (15 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to yield the desired 4-

(arylamino)-6-methylisoquinoline derivative.

Data Presentation
The following table summarizes hypothetical quantitative data for a series of kinase inhibitors

derived from 4-Bromo-6-methylisoquinoline, illustrating the potential impact of different

substituents on biological activity.

Compound ID
R Group (at C4-
position)

Target Kinase IC₅₀ (nM)

HYPO-001 4-Methoxyphenyl EGFR 150

HYPO-002 3-Aminophenyl VEGFR2 75

HYPO-003 Pyridin-4-yl SRC 200

HYPO-004 Aniline PDGFRβ 120

HYPO-005 3-Fluoroaniline EGFR (T790M) 50

Visualizations
Synthetic Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general synthetic workflow for the derivatization of 4-
Bromo-6-methylisoquinoline to produce potential kinase inhibitors.
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General synthetic workflow for kinase inhibitor synthesis.

Signaling Pathway Inhibition
Many kinase inhibitors derived from isoquinoline scaffolds target receptor tyrosine kinases

(RTKs) involved in cancer cell proliferation and survival. A common pathway affected is the

RAS-RAF-MEK-ERK signaling cascade.
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Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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